![molecular formula C11H21NO B14576324 10-(Aminomethyl)bicyclo[5.2.1]decan-10-ol CAS No. 61244-47-1](/img/structure/B14576324.png)
10-(Aminomethyl)bicyclo[5.2.1]decan-10-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Aminomethyl)bicyclo[5.2.1]decan-10-ol is a bicyclic compound with the molecular formula C11H21NO. It contains a bicyclo[5.2.1]decane core structure with an aminomethyl group and a hydroxyl group attached at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Aminomethyl)bicyclo[5.2.1]decan-10-ol typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[5.2.1]decane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Functional Groups: The aminomethyl and hydroxyl groups can be introduced through subsequent functionalization reactions. For example, the hydroxyl group can be introduced via hydroboration-oxidation of a double bond, and the aminomethyl group can be introduced through reductive amination of a carbonyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
10-(Aminomethyl)bicyclo[5.2.1]decan-10-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of 10-(Formyl)bicyclo[5.2.1]decan-10-ol
Reduction: Formation of this compound from its carbonyl precursor
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
10-(Aminomethyl)bicyclo[5.2.1]decan-10-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a scaffold for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-(Aminomethyl)bicyclo[5.2.1]decan-10-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The aminomethyl and hydroxyl groups can serve as key functional groups for these interactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[5.2.1]decan-10-one: Similar core structure but lacks the aminomethyl and hydroxyl groups.
Bicyclo[5.2.1]decan-10-amine: Contains an amino group but lacks the hydroxyl group.
Bicyclo[5.2.1]decan-10-ol: Contains a hydroxyl group but lacks the aminomethyl group.
Uniqueness
10-(Aminomethyl)bicyclo[5.2.1]decan-10-ol is unique due to the presence of both aminomethyl and hydroxyl groups on the bicyclic core. This dual functionality allows for a wider range of chemical reactions and interactions compared to its similar compounds .
Properties
CAS No. |
61244-47-1 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
10-(aminomethyl)bicyclo[5.2.1]decan-10-ol |
InChI |
InChI=1S/C11H21NO/c12-8-11(13)9-4-2-1-3-5-10(11)7-6-9/h9-10,13H,1-8,12H2 |
InChI Key |
CCNLCPIOCMQASE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCC(C2(CN)O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


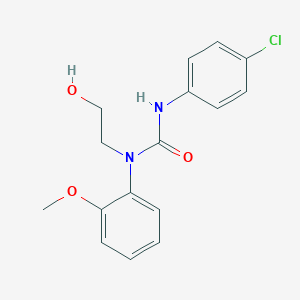
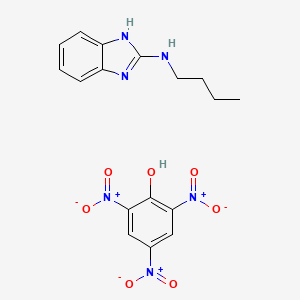
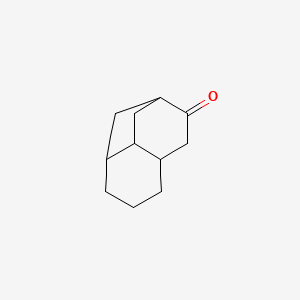
![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(4-methylphenyl)-](/img/structure/B14576264.png)
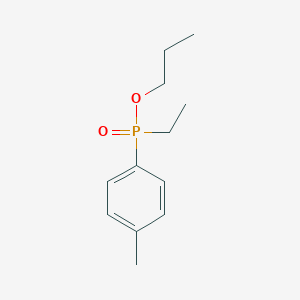
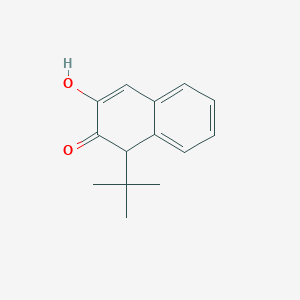
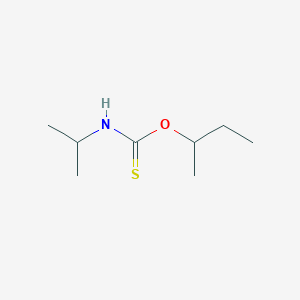
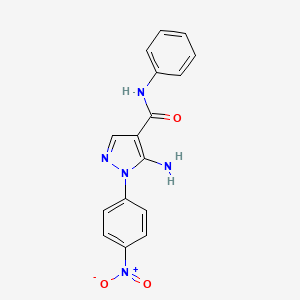
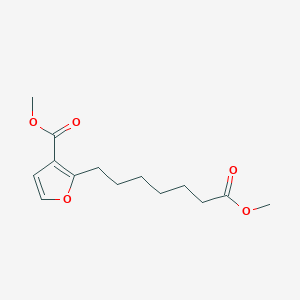
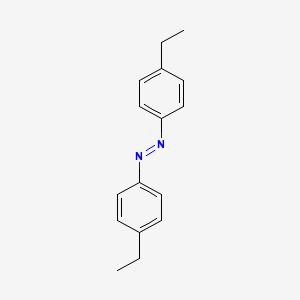
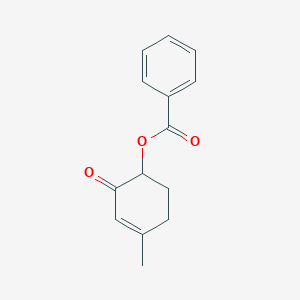
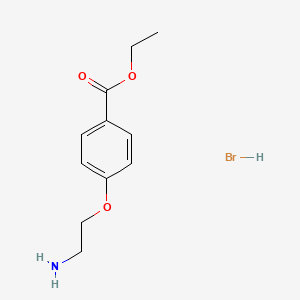
![2(1H)-Pyrimidinone, 1,3-diethyltetrahydro-4-[(methylamino)methyl]-](/img/structure/B14576326.png)
![4-({3-[4-(Benzyloxy)phenyl]propyl}amino)benzoic acid](/img/structure/B14576334.png)
